1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one
Description
1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one is a chlorinated propanone derivative featuring an aromatic ring substituted with an amino group at the 3-position and a methoxy group at the 4-position. For instance, structurally related chloropropanone derivatives have been investigated as inhibitors of enzymes like Trypanothione Reductase (LiTR) in Leishmania infantum, a protozoan parasite . The compound’s synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in analogs such as 1-(3-benzo[b]thiophenyl)-3-chloropropan-1-one .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(3-amino-4-methoxyphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
ZYXKVZYUWNDJFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the reaction of 3-amino-4-methoxybenzaldehyde with chloroacetone under acidic conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds or other interactions with the active sites of enzymes, potentially inhibiting their activity. The chloropropanone moiety may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituents on the aromatic ring and the propanone backbone. Key analogs include:
Key Observations :
- Ring Systems: Triazole-containing analogs (e.g., compound 16 in ) exhibit potent tubulin inhibition (IC₅₀ = 4.5 µM) but reduced cytotoxicity compared to non-triazole derivatives .
Pharmacological Activity Comparison
- Tubulin Polymerization Inhibition : Triazole analogs (compounds 15 and 16) show IC₅₀ values of 5.2 µM and 4.5 µM, respectively, comparable to the reference compound CA-1 (IC₅₀ = 3.5 µM) . The target compound’s activity in this context remains unexplored but could be inferred based on structural similarities.
- Trypanothione Reductase (LiTR) Inhibition: Derivatives like 3a–c () inhibit LiTR by ≥25% at 100 µM. The chloro-propanone backbone is critical for this activity, suggesting the target compound may share similar efficacy .
Commercial Availability
Biological Activity
1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a methoxy group, and a chloropropanone moiety. This article aims to explore its biological activities, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The molecular formula of this compound is C10H12ClN2O2, with a molecular weight of approximately 213.66 g/mol. The presence of functional groups such as amino and methoxy enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 12 | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human breast cancer (MCF-7) and leukemia (CEM-13) cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| CEM-13 | 10.38 | Cell cycle arrest at G1 phase |
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interactions : The amino and methoxy groups can form hydrogen bonds with target proteins, influencing their function.
- Nucleophilic Attack : The chloropropanone moiety can undergo nucleophilic attack, leading to covalent bond formation with proteins or enzymes.
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.
Case Studies
A recent study evaluated the effects of this compound on MCF-7 cells, revealing that treatment led to increased levels of p53 protein and activation of caspase-3, indicating apoptosis induction. Flow cytometry analyses confirmed that the compound effectively arrested the cell cycle at the G1 phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
